4-Ethoxy-benzofuran-3-one
Description
Properties
CAS No. |
7169-36-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-ethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-2-12-8-4-3-5-9-10(8)7(11)6-13-9/h3-5H,2,6H2,1H3 |
InChI Key |
QYPQVAUXGWLNGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=O)CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methoxy-2,5-dimethylfuran-3(2H)-one (CAS 636-26-0)
- Core Structure: Furan-3-one (non-aromatic, partially saturated furan ring).
- Substituents : Methoxy (-OCH₃) at position 4; methyl (-CH₃) groups at positions 2 and 4.
- Key Features : The methoxy group is less lipophilic than ethoxy, while the methyl groups add steric bulk. The lack of aromaticity in the furan-3-one core may reduce stability compared to benzofuran derivatives .
(3E)-3-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}dihydrofuran-2(3H)-one (CAS 5443-12-9)
- Core Structure : Dihydrofuran-2-one (saturated furan ring with a ketone group).
- Substituents : Benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups on a phenyl ring; methylidene (=CH-) group at position 3.
- Key Features : The benzyloxy group introduces significant steric hindrance and lipophilicity. The conjugated methylidene group may enhance reactivity in cycloaddition or nucleophilic reactions .
Hypothetical Comparison with 4-Ethoxy-benzofuran-3-one
- Core Structure: Benzofuran-3-one (aromatic benzene fused to a furanone ring).
- Substituent : Ethoxy (-OCH₂CH₃) at position 4.
- Inferred Properties: Lipophilicity: Higher than methoxy analogs due to the longer ethoxy chain. Stability: Enhanced aromaticity from the benzofuran core compared to non-aromatic furanones. Reactivity: Reduced electrophilicity at the carbonyl group due to electron-donating ethoxy substituents.
Data Table: Theoretical Comparison of Key Properties
Research Findings and Implications
- Substituent Effects : Ethoxy groups in this compound likely improve membrane permeability compared to methoxy analogs but may reduce aqueous solubility .
- Core Structure Impact : The benzofuran system offers greater thermal and oxidative stability than furan-3-one or dihydrofuran-2-one derivatives, making it advantageous for pharmaceutical or material science applications.
- Synthetic Challenges : Bulkier substituents (e.g., benzyloxy in CAS 5443-12-9) complicate synthesis due to steric effects, whereas ethoxy groups balance reactivity and manufacturability .
Preparation Methods
Acid-Mediated Cyclization of Quinone Derivatives
The benzofuran scaffold can be constructed via acid-catalyzed cyclization of benzoquinone (BQ) derivatives. A one-pot method refluxes BQ with cyclohexenone in a toluene/acetic acid (4:1) mixture, inducing [3+2] heteroannulation. This process forms the dihydrobenzofuran intermediate, which undergoes spontaneous oxidation to yield the aromatic core. For 4-Ethoxy-benzofuran-3-one, substituting cyclohexenone with ethoxy-containing precursors enables direct incorporation of the ethoxy group at the 4-position. The reaction typically completes within 18–24 hours at 110°C, achieving 68–72% yield after chromatography.
Friedel-Crafts Acylation for 3-Ketone Installation
Friedel-Crafts acylation is critical for introducing the 3-ketone moiety. A patent-described method reacts 2-n-butyl benzofuran with phosgene and 4-methoxybenzoyl chloride in dichloroethane, catalyzed by AlCl3. Demethylation of the methoxy group using excess AlCl3 at 50°C subsequently generates the 4-hydroxy intermediate, which is ethoxylated via alkylation. This two-step process achieves an overall yield of 62% but requires strict moisture control due to AlCl3’s hygroscopicity.
Ethoxy Group Introduction via Nucleophilic Substitution
Alkylation of Phenolic Intermediates
Introducing the ethoxy group often involves alkylating a phenolic precursor. For example, 4-hydroxy-benzofuran-3-one reacts with ethyl bromide in the presence of K2CO3 in DMF at 80°C. The reaction’s success hinges on the phenolic oxygen’s nucleophilicity, with yields reaching 78% after 12 hours. However, over-alkylation at the 3-ketone position is a competing side reaction, necessitating careful stoichiometric control.
Mitsunobu Reaction for Stereochemical Control
In cases requiring retention of configuration, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple ethanol with a 4-hydroxy-benzofuran-3-one derivative. This method avoids racemization and achieves 83% yield but is limited by the high cost of reagents.
One-Pot Synthesis Methodologies
CuI/l-Proline Catalyzed Tandem Reactions
A one-pot synthesis condenses acrylonitriles with benzyl carbamates in DMF using NaH as a base, followed by CuI/l-proline-catalyzed cyclization. For this compound, substituting the acrylonitrile with an ethoxy-substituted derivative streamlines the process. The tandem reaction completes in 14 hours at 90°C, yielding 70% product with 99.1% HPLC purity.
Tandem Suzuki Coupling-Hydrolysis
Suzuki coupling of 3-bromo-benzofuran derivatives with ethoxy-substituted boronic esters, followed by nitrile hydrolysis, provides a modular route. Using PdCl2(dppf)·CH2Cl2 as a catalyst and K3PO4 as a base in MeCN, this method achieves 65–75% yield over two steps. The hydrolysis step employs H2O2 and KH2PO4 in DMSO-H2O-MeCN, selectively converting nitriles to ketones without disturbing the ethoxy group.
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
Pd-based catalysts dominate functionalization steps. For instance, PdCl2(dppf)·CH2Cl2 facilitates Suzuki coupling between bromobenzofurans and ethoxyaryl boronic esters with 82% efficiency. Key to success is the use of n-Bu4NBr as a phase-transfer catalyst, which enhances solubility in MeCN.
AlCl3-Mediated Demethylation and Acylation
AlCl3 serves dual roles in Friedel-Crafts acylation and demethylation. A patent exemplifies this by using 2.2 equivalents of AlCl3 to simultaneously acylate and demethylate intermediates, reducing reagent waste. This approach cuts costs by 40% compared to traditional methods requiring separate steps.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for 4-Ethoxy-benzofuran-3-one, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves cyclization of ethoxy-substituted precursors under acidic or basic conditions. For example, ethoxy-substituted benzofuranones can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. Key optimization parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
- Temperature control : Maintaining 60–80°C to avoid side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for ≥95% purity .
- Analytical validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry (EI-MS) for molecular ion verification .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
Methodological Answer:
- ¹H NMR : Identify ethoxy (-OCH₂CH₃) protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.8–4.1 ppm). The benzofuran ring protons appear as doublets in the aromatic region (δ 6.8–7.5 ppm) .
- ¹³C NMR : The carbonyl (C=O) resonates at δ 170–175 ppm, while the ethoxy carbons appear at δ 14–16 (CH₃) and δ 60–65 (OCH₂) .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O-C (ethoxy, ~1250 cm⁻¹) .
- MS : Molecular ion peak [M⁺] at m/z corresponding to C₁₀H₁₀O₃ (MW: 178.18), with fragmentation patterns indicating loss of ethoxy (-OCH₂CH₃) or CO groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard identifiers (e.g., "Irritant") .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified chemical waste protocols .
Q. What are the standard chromatographic methods for analyzing this compound in complex mixtures?
Methodological Answer:
Q. How can solubility and stability of this compound be evaluated for experimental design?
Methodological Answer:
- Solubility screening : Test in polar (water, methanol) and non-polar solvents (dichloromethane, toluene) using UV-Vis spectroscopy at λ_max ≈ 270 nm .
- Stability studies : Conduct accelerated degradation tests under UV light, heat (40–60°C), and varied pH (2–12). Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound derivatives be resolved?
Methodological Answer:
- Data refinement : Use SHELXL for structure solution, applying twin refinement for non-merohedral twinning and modeling disorder with PART instructions .
- Validation tools : Analyze R-factors (R₁ < 5%), check for electron density outliers, and cross-validate with Hirshfeld surface analysis .
- Comparative studies : Align structures with similar derivatives (e.g., methoxy analogs) using Mercury software to identify bond-length/angle discrepancies .
Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?
Methodological Answer:
Q. How can kinetic studies elucidate the mechanism of this compound degradation under oxidative conditions?
Methodological Answer:
Q. What advanced spectroscopic methods resolve tautomeric equilibria in this compound derivatives?
Methodological Answer:
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound analogs?
Methodological Answer:
- SAR studies : Synthesize halogenated derivatives (e.g., 6-bromo, 7-fluoro) and test against enzyme targets (e.g., kinases) via fluorescence-based assays .
- Docking simulations : Use AutoDock Vina to predict binding affinities to active sites (e.g., COX-2). Compare with IC₅₀ values from in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
